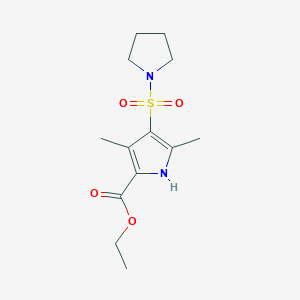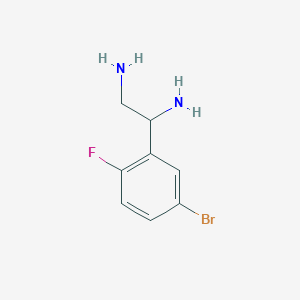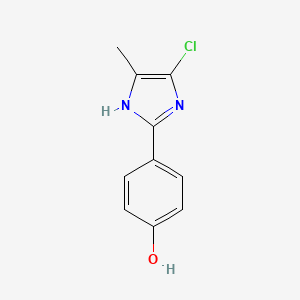
Azafenidin 100 microg/mL in Acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azafenidin is a triazolinone herbicide used to control broad-leaved weeds and grasses. It was first synthesized in the late 1970s at DuPont and has since been developed and commercialized in various specialty markets worldwide . Azafenidin is known for its low solubility, semi-volatility, and moderate persistence in soil . It is not highly toxic to mammals but shows low to moderate toxicity to birds, aquatic organisms, and honeybees .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azafenidin can be synthesized through a multi-step process. One common method involves the reaction of 5-cyanovaleramide with various reagents under specific conditions . The process typically includes the following steps:
Formation of 5-cyanovaleramide: This intermediate is produced from adiponitrile using a nitrile hydratase enzyme derived from Rhodococcus erythropolis.
Cyclization and Functionalization: The 5-cyanovaleramide undergoes cyclization and functionalization to form the triazolinone ring structure.
Industrial Production Methods
The industrial production of azafenidin involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Azafenidin undergoes various chemical reactions, including:
Oxidation: Azafenidin can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in azafenidin.
Substitution: Azafenidin can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce different substituted azafenidin compounds .
Aplicaciones Científicas De Investigación
Azafenidin has several scientific research applications, including:
Mecanismo De Acción
Azafenidin exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition disrupts the biosynthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes oxidative damage and cell death in plants . The molecular targets and pathways involved include the protoporphyrinogen oxidase enzyme and the associated chlorophyll biosynthesis pathway .
Comparación Con Compuestos Similares
Similar Compounds
Sulfentrazone: Another triazolinone herbicide with a similar mode of action.
Flumioxazin: A herbicide that also inhibits protoporphyrinogen oxidase.
Carfentrazone-ethyl: Known for its rapid action and similar chemical structure.
Uniqueness of Azafenidin
Azafenidin is unique due to its specific chemical structure, which provides a balance between efficacy and environmental persistence . It has a moderate persistence in soil, making it effective for pre-emergence weed control without long-term environmental impact .
Propiedades
Fórmula molecular |
C15H13Cl2N3O |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
2-(2,4-dichloro-5-prop-2-ynylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C15H13Cl2N3O/c1-2-5-10-8-13(12(17)9-11(10)16)20-15(21)19-7-4-3-6-14(19)18-20/h1,8-9H,3-7H2 |
Clave InChI |
WEKWZCYTSSOXFS-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC(=C(C=C1Cl)Cl)N2C(=O)N3CCCCC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)






![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)


![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)



